(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Cyclobutyl Group Addition: The cyclobutyl group can be added through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a cyclobutyl boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol, cyclobutyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid
- (3S,4S)-1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid
- (3S,4S)-1-Benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
- Reactivity: The reactivity can vary based on the steric and electronic effects of the different cycloalkyl groups.
- Applications: Each compound may have unique applications based on its specific structural properties and reactivity .
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19)15-11-17(9-12-5-2-1-3-6-12)10-14(15)13-7-4-8-13/h1-3,5-6,13-15H,4,7-11H2,(H,18,19)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNPINUJHMPCTN-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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